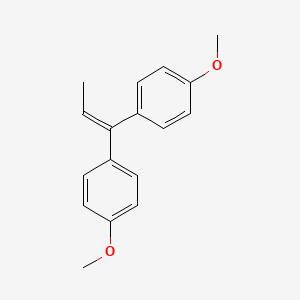

1,1-Bis(4-methoxyphenyl)propene

Description

Contextual Significance within Diarylalkene Chemistry

Diarylalkenes are a significant class of organic compounds that have garnered considerable attention in various fields of chemistry. Their structural diversity, arising from the nature and position of substituents on both the aryl rings and the alkene chain, leads to a wide range of chemical and physical properties. These compounds are often studied for their potential applications in materials science and medicinal chemistry.

The specific arrangement of the two methoxyphenyl groups in 1,1-Bis(4-methoxyphenyl)propene on a single carbon atom (a geminal or gem-diaryl arrangement) is a key structural feature that distinguishes it from its isomers, such as 1,2- or 1,3-diarylpropenes. This geminal substitution can influence the electronic distribution and steric hindrance around the double bond, which in turn affects the molecule's reactivity and spectroscopic properties. Research into gem-diarylalkanes, the saturated analogs of these compounds, has highlighted the importance of this structural motif in asymmetric synthesis. nih.gov

Historical Development of Research on this compound and Related Structures

The study of diarylalkenes and related structures has a long history in organic chemistry. Early research often focused on the synthesis and characterization of these compounds, driven by an interest in understanding the influence of their structure on their properties.

A notable early mention of 1,1-Bis(p-methoxyphenyl)-1-propene appeared in the Journal of the American Chemical Society in 1951, indicating that the compound was a subject of academic inquiry at least from that period. acs.org The synthesis of related structures, such as anethole (B165797) (1-(4-methoxyphenyl)propene), has been documented through various methods, including the esterification of p-cresol (B1678582) followed by condensation with acetaldehyde. nih.gov Furthermore, a patent from 1977 describes a process for producing anethole that involves the condensation of anisole (B1667542) with propionaldehyde (B47417) to form isomeric dimethoxy diphenyl propanes, including 1,1-di-(4-methoxy phenyl)-propane, which is then split to yield anethole. This suggests a potential synthetic pathway and historical industrial interest in closely related compounds.

The development of synthetic methods for unsymmetrical 1,3-diarylpropenes, as reported in the mid-20th century, further expanded the chemical space of these molecules and provided tools for creating a variety of substituted diarylalkenes.

Current Research Landscape and Emerging Directions for Diarylalkenes

The current research landscape for diarylalkenes is broad and dynamic. A significant area of focus is the development of new synthetic methodologies that are more efficient, selective, and environmentally benign. This includes the use of transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds necessary for constructing the diarylalkene framework.

Another emerging direction is the investigation of the photophysical and photochemical properties of diarylalkenes. Some diarylalkenes exhibit photochromism, the ability to reversibly change color upon exposure to light, which makes them promising candidates for applications in molecular switches, optical data storage, and smart materials. While specific research on the photochromic properties of this compound is not widely documented, the broader class of diarylethenes is a major area of such investigation. nih.gov

Furthermore, the biological activities of diarylalkenes and their derivatives are a subject of ongoing research. Many natural and synthetic diarylalkenes have shown promising pharmacological properties, which drives the synthesis and evaluation of new analogs.

Methodological Frameworks for Investigating Novel Organic Compounds

The investigation of a novel organic compound like this compound follows a well-established methodological framework in chemistry. The initial step is typically the synthesis of the compound, which can be achieved through various organic reactions. For instance, a potential route to this compound could involve the reaction of a suitable precursor with a Grignard reagent, such as p-methoxyphenylmagnesium bromide. ymdb.ca Another approach could be the dehydrochlorination of a chlorinated precursor like 2-chloro-1,1-bis(p-methoxyphenyl)propene. lookchem.com

Once synthesized, the compound's structure must be rigorously characterized. This is accomplished using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecule's connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=C double bond of the propene unit and the C-O ether linkages of the methoxy (B1213986) groups.

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure. For the isomeric 1,2-bis(4-methoxyphenyl)-propene, GC-MS data is available in public databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is particularly useful for conjugated systems like diarylalkenes.

The physical properties of the compound, such as its melting point and boiling point, are also determined to assess its purity and provide further characterization. For related compounds like anethole, these properties are well-documented. ymdb.ca

Structure

3D Structure

Properties

CAS No. |

4663-13-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-methoxy-4-[1-(4-methoxyphenyl)prop-1-enyl]benzene |

InChI |

InChI=1S/C17H18O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h4-12H,1-3H3 |

InChI Key |

YXMZWIHJYQSVLL-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,1 Bis 4 Methoxyphenyl Propene

Established Synthetic Routes to 1,1-Bis(4-methoxyphenyl)propene

Several well-established synthetic routes are employed for the preparation of this compound. These methods provide reliable pathways to the target molecule, often starting from readily available precursors.

Friedel-Crafts Acylation and Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct method for the synthesis of precursors to this compound. nih.gov This typically involves the acylation or alkylation of an aromatic ring. nih.gov

In the context of synthesizing this compound, a common strategy involves the Friedel-Crafts acylation of anisole (B1667542) with propionic anhydride (B1165640) or propanoyl chloride. jocpr.com This reaction, often catalyzed by a Lewis acid like aluminum chloride or a solid acid catalyst such as mordenite (B1173385) zeolite, yields 4-methoxypropiophenone. jocpr.comscirp.org The use of zeolite catalysts is favored for its potential for high selectivity and reusability. scirp.org The resulting ketone, 4-methoxypropiophenone, can then be further reacted to introduce the second 4-methoxyphenyl (B3050149) group and form the propene double bond.

Another approach involves the condensation of anisole with propionaldehyde (B47417) in the presence of an acid catalyst. google.com This reaction can lead to the formation of 1,1-di-(4-methoxyphenyl)-propane, which can subsequently be converted to this compound through a splitting reaction. google.com

| Catalyst | Acylating Agent | Reactant Ratio (Anisole:Acylating Agent) | Temperature | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Mordenite Zeolite | Propionic Anhydride | 8:1 | 373 K | 44.7 | jocpr.com |

| Mordenite Zeolite (SiO2/Al2O3 = 200) | Acetic Anhydride | - | - | Quantitative | scirp.org |

| Mordenite Zeolite (SiO2/Al2O3 = 110) | Acetic Anhydride | - | - | Quantitative | scirp.org |

Wittig and Other Olefination Reactions for Propene Backbone Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. lumenlearning.commasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

For the synthesis of this compound, a suitable ketone precursor, such as 4,4'-dimethoxybenzophenone (B177193), can be reacted with a phosphorus ylide derived from an ethyl halide. The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. lumenlearning.com

Other olefination reactions can also be employed to construct the propene backbone. These may include variations of the Wittig reaction or other related olefination methods that offer different reactivity profiles or stereochemical outcomes.

| Step | Description | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Formation of Phosphonium Salt | Triphenylphosphine + Alkyl Halide | Phosphonium Salt | lumenlearning.com |

| 2 | Generation of Ylide | Phosphonium Salt + Strong Base (e.g., n-butyllithium) | Phosphorus Ylide | lumenlearning.com |

| 3 | Olefination | Phosphorus Ylide + Aldehyde or Ketone | Alkene + Triphenylphosphine Oxide | lumenlearning.com |

Multi-Component and Tandem Reaction Sequences for Alkene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer an efficient approach to complex molecules. beilstein-journals.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs can be applied to construct the core structure. For instance, a reaction could be designed to bring together two equivalents of a 4-methoxyphenyl-containing reactant with a three-carbon building block.

Tandem or cascade reactions, which involve a series of intramolecular transformations, can also be utilized. acs.org For example, a sequence could be initiated by a Friedel-Crafts reaction, followed by an intramolecular cyclization and subsequent ring-opening to generate the desired alkene.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound relies heavily on the strategic preparation and transformation of key precursors and intermediates.

Role of Carbonyl Precursors and Organometallic Reagents

Carbonyl compounds, particularly ketones, are central precursors in many synthetic routes to this compound. As mentioned, 4,4'-dimethoxybenzophenone is a key intermediate that can be converted to the target alkene via a Wittig reaction. The synthesis of this ketone can be achieved through the Friedel-Crafts acylation of anisole with 4-methoxybenzoyl chloride.

Organometallic reagents, such as Grignard reagents or organolithium compounds, play a crucial role in the formation of carbon-carbon bonds. For instance, a Grignard reagent derived from a 4-methoxyphenyl halide can be reacted with an appropriate electrophile to build the carbon skeleton.

Epoxide Isomerization and Subsequent Condensation Pathways

Epoxides are versatile intermediates in organic synthesis. masterorganicchemistry.com The isomerization of epoxides can lead to the formation of allylic alcohols, which can then be further transformed. wikipedia.orgyoutube.com While a direct pathway from an epoxide to this compound is not explicitly described, one could envision a route where a suitably substituted epoxide undergoes rearrangement to an allylic alcohol, followed by dehydration or other functional group manipulations to yield the final product. The isomerization of epoxides can be promoted by bases. wikipedia.org

The formation of epoxides can be achieved through the epoxidation of an alkene precursor using a peroxyacid like m-chloroperoxybenzoic acid (m-CPBA). pearson.comfiveable.me

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent and the selection of an appropriate catalyst system, which collectively influence reaction rate, yield, and purity of the final product.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in the synthesis of this compound, particularly in the Grignard reaction to form the alcohol precursor and in the subsequent dehydration step.

In the Grignard synthesis of 1,1-bis(4-methoxyphenyl)propan-1-ol, ethereal solvents are essential. Anhydrous solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices as they solvate and stabilize the Grignard reagent, preventing its decomposition and facilitating its reaction with the ketone. acs.orgquizlet.com The use of anisole as a solvent has been reported to increase yields in Grignard reactions involving sterically hindered ketones, which is relevant to the sterically crowded environment of 4,4'-dimethoxybenzophenone. datapdf.com

For the acid-catalyzed dehydration of the alcohol to the alkene, the solvent can significantly impact reaction rates. Studies on analogous Brønsted acid-catalyzed dehydration reactions have shown that solvents like THF can lead to a multifold acceleration in reaction rates compared to reactions run in water. rsc.org This is attributed to differences in the solvation of the protonated alcohol and the transition state. The choice of a non-polar, aprotic solvent can favor the elimination pathway by effectively solvating the resulting alkene while minimizing competing nucleophilic attack by the solvent.

Table 1: Influence of Solvent on Synthetic Steps for this compound

| Synthetic Step | Solvent | Effect on Reaction Outcome | Reference |

| Grignard Reaction | Diethyl Ether / THF | Standard choice; stabilizes the Grignard reagent. | acs.orgquizlet.com |

| Grignard Reaction | Anisole | May increase yield for sterically hindered ketones. | datapdf.com |

| Grignard Reaction | Wet Solvents | Leads to decomposition of the Grignard reagent and formation of byproducts like benzene. quizlet.combrainly.com | |

| Alcohol Dehydration | Tetrahydrofuran (THF) | Can significantly accelerate the rate of acid-catalyzed dehydration compared to water. rsc.org | |

| Alcohol Dehydration | Non-polar, aprotic | Generally favors elimination over competing substitution reactions. |

This table is generated based on general principles of related reactions, as specific comparative data for this compound synthesis is not extensively documented.

Catalyst Selection and Loading Optimization

The dehydration of 1,1-bis(4-methoxyphenyl)propan-1-ol is the key step in forming the target alkene and is typically achieved using an acid catalyst. The choice of catalyst is crucial for achieving high yield and selectivity.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used for the dehydration of tertiary alcohols. masterorganicchemistry.com They function by protonating the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which then undergoes deprotonation to form the alkene. The conjugate bases of these acids (HSO₄⁻ and TsO⁻) are poor nucleophiles, which minimizes the formation of substitution byproducts. masterorganicchemistry.com

Lewis acids also serve as effective catalysts. Metal triflates, such as those of bismuth (Bi(OTf)₃), have been shown to be powerful catalysts for the dehydration of tertiary alcohols, proceeding smoothly even with very low catalyst loading (as low as 0.01 mol%) in apolar solvents to give high yields. nih.gov Rhenium complexes like Re₂O₇ are also efficient for dehydrating benzylic alcohols. organic-chemistry.org

Table 2: Comparison of Catalysts for Dehydration of Tertiary Benzylic Alcohols

| Catalyst Type | Example Catalyst | General Conditions & Observations | Reference |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Strong acid, requires heat; risk of side reactions if conditions are too harsh. | masterorganicchemistry.com |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄; effective for elimination. | masterorganicchemistry.com |

| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Highly efficient, low catalyst loading needed, mild conditions. nih.gov | |

| Transition Metal Oxide | Rhenium Heptoxide (Re₂O₇) | Efficient for benzylic alcohols at elevated temperatures. | organic-chemistry.org |

This table summarizes catalyst options applicable to the dehydration of the precursor alcohol for this compound.

Stereochemical Control in the Formation of this compound Isomers

Regioselective Synthesis Strategies

Regioselectivity refers to the control over which constitutional isomer is formed when multiple products are possible. In the synthesis of this compound via the dehydration of 1,1-bis(4-methoxyphenyl)propan-1-ol, the reaction is inherently regioselective.

The structure of the alcohol precursor dictates the outcome. The hydroxyl group is on a tertiary carbon (C1), and elimination to form a double bond requires the removal of a proton from an adjacent carbon. In this specific molecule, the adjacent carbons are the C2 of the propyl chain and the two ipso-carbons of the phenyl rings. Elimination involving the phenyl rings is energetically unfavorable. The only available adjacent carbon with protons is the C2 of the propyl chain. Therefore, deprotonation can only occur at this position, leading exclusively to the formation of the double bond between C1 and C2, yielding this compound. According to Saytzeff's rule, which predicts the formation of the most substituted (and therefore most stable) alkene, this product is also the thermodynamically favored one. doubtnut.com Because no other alkene isomers can be formed, the synthesis is completely regioselective by design.

Mechanistic Investigations of 1,1 Bis 4 Methoxyphenyl Propene Reactivity

Photochemical Reactivity Studies

The interaction of 1,1-Bis(4-methoxyphenyl)propene with light initiates a cascade of fascinating chemical events. These photochemical reactions are not only fundamentally important but also hold potential for applications in materials science and synthetic chemistry. The following subsections explore the key photochemical pathways observed for this and related diarylpropene compounds.

Photoisomerization Mechanisms of Diarylpropenes

The photoisomerization of diarylpropenes, including compounds structurally related to this compound, involves the conversion of one isomer to another upon absorption of light. This process is fundamental to understanding the behavior of these molecules in various environments.

The prevailing mechanisms for photoisomerization include the "one-bond-flip" (OBF) or "one-bond-twist" (OBT) and the "hula-twist" (HT) mechanisms. researchgate.net The OBF mechanism involves the rotation around a single double bond, leading to a change in the geometric configuration of the molecule. researchgate.net In contrast, the HT mechanism is a more volume-conserving process where simultaneous twisting of two single bonds occurs. nih.gov The preference for a particular mechanism is often influenced by the surrounding environment. For instance, in confined media such as organic glasses or protein cavities, the HT mechanism is often favored due to steric constraints. nih.gov

Theoretical studies on related polyene systems, such as all-trans-retinyl acetate, suggest that photoisomerization can proceed through a chain-kinking mechanism involving conical intersections between the excited state (S1) and ground state (S0) potential energy surfaces. nih.gov This process can be an activated one, requiring the system to overcome an energy barrier on the S1 potential energy surface. nih.gov The use of sensitizers can also induce photoisomerization by promoting the population of triplet states, leading to a different distribution of isomers in the photostationary state. nih.gov

Photodimerization Processes and Product Characterization

Upon exposure to ultraviolet (UV) radiation, diarylpropenes can undergo photodimerization, a [2π + 2π] photocycloaddition reaction that results in the formation of cyclobutane (B1203170) derivatives. researchgate.net The stereochemistry of the resulting dimers is highly dependent on the arrangement of the molecules in the crystal lattice or in solution. researchgate.net

For instance, the photodimerization of trans-anethole, a compound structurally similar to this compound, in a toluene (B28343) solution under UV-Vis irradiation leads to the formation of several methoxyphenyl-disubstituted cyclobutanes. nih.govresearchgate.net The principal product identified in these studies was (1a,2a,3b,4b)-1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane. nih.govresearchgate.net

In the solid state, the photodimerization can be highly stereospecific. For example, the irradiation of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the crystalline state yields the syn-head-to-head photodimer (β-truxinic) with high efficiency. researchgate.netmdpi.com The specific stereochemical outcome is dictated by the packing of the molecules in the crystal, which pre-organizes the reactive double bonds for cycloaddition. researchgate.net

The characterization of these photodimers relies on a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, which provide detailed information about the structure and stereochemistry of the products. researchgate.netmdpi.com

| Reactant | Reaction Conditions | Major Photodimerization Products | Reference |

| trans-Anethole | UV-Vis irradiation in toluene | (1a,2a,3b,4b)-1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane and other cyclobutane isomers | nih.govresearchgate.net |

| (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | UV irradiation (λ = 300 nm) in the crystalline solid state | syn-head-to-head photodimer (β-truxinic) | researchgate.netmdpi.com |

Photo-oxygenation Pathways and Reactive Intermediates

In the presence of light and a sensitizer (B1316253), diarylpropenes can react with molecular oxygen in a process known as photo-oxygenation. This reaction often proceeds via the formation of singlet oxygen, a highly reactive electronically excited state of oxygen.

The photo-oxygenation of trans-anethole, using sensitizers like tetraphenylporphyrin (B126558) (TPP), Rose Bengal, or chlorophyll, leads to a mixture of products. kau.edu.saresearchgate.net These include 4-methoxybenzaldehyde (B44291) and 1-(4-methoxyphenyl)prop-2-en-1-yl hydroperoxide. kau.edu.sa Further investigation into the photo-oxygenation of trans-anethole with TPP as the sensitizer in chloroform (B151607) revealed the formation of 4-methoxybenzaldehyde, 2-(4-methoxyphenyl)propan-2-ol, and both erythro and threo isomers of 1-(4-methoxyphenyl)propane-1,2-diol. researchgate.netslideshare.net

The reaction is believed to proceed through the "ene" reaction mechanism, where singlet oxygen reacts with the alkene moiety. nih.gov Theoretical calculations have been employed to understand the intricate details of this mechanism, suggesting a two-step, no-intermediate pathway in some cases. nih.gov The initial products of these reactions are often hydroperoxides, which can be unstable and undergo further transformations to yield the observed final products. kau.edu.sa

| Reactant | Sensitizer | Solvent | Major Photo-oxygenation Products | Reference |

| trans-Anethole | Tetraphenylporphyrin (TPP), Rose Bengal, or Chlorophyll | Not specified | 1-(4-Methoxyphenyl)prop-2-en-1-yl hydroperoxide, 4-Methoxybenzaldehyde | kau.edu.sa |

| trans-Anethole | Tetraphenylporphyrin (TPP) | Chloroform | 4-Methoxybenzaldehyde, 2-(4-Methoxyphenyl)propan-2-ol, erythro and threo 1-(4-Methoxyphenyl)propane-1,2-diol | researchgate.netslideshare.net |

Photopolymerization Phenomena and Resulting Polymer Structures

Certain derivatives of diarylpropenes can be designed to undergo photopolymerization, a process where light is used to initiate the formation of a polymer. This is often achieved by incorporating polymerizable functional groups into the molecular structure.

For example, a hybrid monomer, 4-(1-propenyl)oxybutyl acrylate (B77674), which contains both a propenyl ether group (susceptible to cationic polymerization) and an acrylate group (susceptible to free-radical polymerization), has been synthesized. researchgate.net The photopolymerization kinetics of such monomers can be monitored using techniques like Fourier transform real-time infrared spectroscopy (FTIR). researchgate.net The properties of the resulting polymers, such as volume shrinkage and adhesion strength, can be tailored by controlling the polymerization conditions, including the choice of initiator and the addition of chain transfer agents. researchgate.net

The photopolymerization of other related monomers, such as bis(4-methacryloylmethylphenyl)sulfide and bis(4-methacryloylmethylphenyl)sulfone with vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St), has also been investigated. researchgate.net The gelation times and mechanical properties of the resulting copolymers are influenced by the concentration of the monomers and the type of photoinitiator used. researchgate.net

Oxidation Reactions and Characterization of Oxidative Products

Beyond photochemical reactions, this compound and related compounds are susceptible to oxidation by various reagents. The electron-rich nature of the aromatic rings and the double bond in the propene chain make them targets for oxidative attack.

Singlet Oxygen Reactions and Peroxide Formation

As mentioned in the context of photo-oxygenation, singlet oxygen is a key reactive species in the oxidation of diarylpropenes. The reaction of singlet oxygen with alkenes, known as the ene reaction, is a well-established method for the formation of allylic hydroperoxides. nih.gov

In the case of trans-anethole, sensitized photochemical oxygenation leads to the formation of 1-(4-methoxyphenyl)prop-2-en-1-yl hydroperoxide. kau.edu.sa These hydroperoxides are a class of peroxide-forming compounds. sigmaaldrich.com Peroxides are characterized by a weak oxygen-oxygen single bond, making them thermally and photochemically labile. pitt.edu They can be prone to decomposition, which can be initiated by heat, light, or the presence of catalysts. pitt.edu

The formation of peroxides from solvents and other organic compounds upon exposure to atmospheric oxygen is a recognized hazard in laboratory settings. sigmaaldrich.com While the focus here is on the mechanistic aspects of peroxide formation from this compound and its analogs, it is important to acknowledge the inherent reactivity and potential instability of the resulting peroxide products.

Peracid Oxidations and Dimeric Epoxide Formation

The oxidation of this compound with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a key reaction for the formation of epoxides. masterorganicchemistry.comwikipedia.org This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peracid to the double bond of the alkene. wikipedia.org The generally accepted mechanism for this epoxidation is concerted, meaning that the new carbon-oxygen bonds are formed simultaneously as the pi bond of the alkene and the oxygen-oxygen bond of the peracid are broken. masterorganicchemistry.com This concerted pathway is often referred to as the "butterfly mechanism". masterorganicchemistry.com

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For this compound, the two bulky 4-methoxyphenyl (B3050149) groups on one of the sp² hybridized carbons of the double bond can influence the approach of the peracid, potentially leading to diastereoselectivity if a chiral center is present elsewhere in the molecule. The rate of the reaction is influenced by the electron density of the alkene; electron-donating groups, such as the methoxy (B1213986) groups on the phenyl rings, increase the reactivity of the double bond towards the electrophilic peracid.

Under certain conditions, the initially formed epoxide can undergo further reactions. While the formation of dimeric epoxides is not extensively documented for this compound itself, related structures can form dimers or undergo subsequent rearrangements depending on the reaction conditions and the stability of the initial epoxide ring. The presence of Lewis acids or protic acids can catalyze the opening of the epoxide ring, leading to diols after aqueous workup or other products if nucleophiles are present.

The general reaction of an alkene with m-CPBA to form an epoxide is depicted below: R-CH=CH-R' + m-CPBA → R-CH(O)CH-R' + m-chlorobenzoic acid

Reduction Pathways and Characterization of Reduced Derivatives

The double bond in this compound is susceptible to reduction, leading to the corresponding saturated derivative, 1,1-bis(4-methoxyphenyl)propane. A common method for this transformation is catalytic hydrogenation. This process typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this type of reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid, under a pressurized atmosphere of hydrogen. The catalytic cycle involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond, resulting in the saturated alkane.

The characterization of the resulting 1,1-bis(4-methoxyphenyl)propane would involve standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the vinylic proton signals and the appearance of new signals corresponding to the protons on the propane (B168953) chain would be expected. Specifically, the characteristic signals for the methyl and methylene (B1212753) groups of the propyl chain would be observed. In the ¹³C NMR spectrum, the signals for the sp² hybridized carbons of the alkene would be replaced by signals for sp³ hybridized carbons. Infrared (IR) spectroscopy would show the disappearance of the C=C stretching vibration. Mass spectrometry would indicate an increase in the molecular weight corresponding to the addition of two hydrogen atoms.

| Compound | Reduction Method | Product | Key Characterization Features |

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 1,1-Bis(4-methoxyphenyl)propane | Disappearance of alkene signals in NMR; Appearance of alkane signals in NMR; Absence of C=C stretch in IR. |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Moieties

The aromatic rings of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the conditions and feasibility of these reactions differ significantly.

Electrophilic Aromatic Substitution (SEAr): The two 4-methoxyphenyl groups are electron-rich due to the strong electron-donating effect of the methoxy groups (-OCH₃). wikipedia.org The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions (positions 2 and 6 on the phenyl rings).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield ortho-nitro derivatives. The reactivity of the rings is enhanced by the methoxy groups, allowing for milder reaction conditions compared to unsubstituted benzene. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like those in this compound. masterorganicchemistry.comlibretexts.org SNAr reactions require the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.compressbooks.pub Since the methoxy groups are electron-donating, they deactivate the ring towards nucleophilic attack. masterorganicchemistry.com Therefore, direct nucleophilic substitution on the aromatic rings of this compound is generally not a feasible pathway unless the rings are first modified with strong electron-withdrawing substituents. pressbooks.pub

| Reaction Type | Reactivity of Aromatic Rings | Directing Effects of -OCH₃ Group | Plausible Reactions |

| Electrophilic Aromatic Substitution | Activated | Ortho, Para-directing (substitution at ortho) wikipedia.org | Nitration, Halogenation, Sulfonation, Friedel-Crafts reactions wikipedia.orglibretexts.org |

| Nucleophilic Aromatic Substitution | Deactivated | --- | Generally not feasible without modification masterorganicchemistry.compressbooks.pub |

Intramolecular Cyclization Reactions and Heterocycle Formation

While this compound itself is not predisposed to intramolecular cyclization, derivatives of this compound can be utilized in the synthesis of heterocyclic structures. The formation of heterocycles often requires the introduction of appropriate functional groups onto the aromatic rings or the propene unit that can participate in cyclization reactions.

For instance, if a hydroxyl group were introduced at one of the ortho positions of a phenyl ring, an intramolecular cyclization could be initiated. An example of a related reaction is the acid-catalyzed cyclization of an ortho-alkenylphenol to form a chromane (B1220400) or chromene ring system.

Another strategy involves the modification of the propene double bond. For example, epoxidation followed by ring-opening with a suitable nucleophile could introduce functional groups that can then react with the aromatic rings.

Furthermore, if a suitable functional group, such as a carbonyl or a nitrile, were present on a side chain attached to one of the aromatic rings, a variety of intramolecular cyclization reactions could be envisioned to form fused heterocyclic systems. For example, an appropriately positioned carboxylic acid could undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone.

A specific example of a related intramolecular cyclization is the iodine monochloride-induced cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones, which proceeds via an electrophilic iodocyclization to form spiroconjugated molecules. nih.gov This highlights how functionalized derivatives can undergo intramolecular reactions to create complex cyclic systems.

Metal-Catalyzed Transformations and Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides and related compounds. nih.govorganic-chemistry.org To apply these methods to this compound, the molecule would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate, on one or both of the aromatic rings. This would likely be achieved through electrophilic halogenation.

Once a halo-substituted derivative, for example, 1-(4-methoxyphenyl)-1-(bromo-4-methoxyphenyl)propene, is obtained, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. libretexts.org

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, leading to biaryl structures or other extended conjugated systems. libretexts.org

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base would introduce a new vinyl group onto the aromatic ring. nih.govorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would result in the formation of an alkynyl-substituted derivative. nih.gov

Stille Coupling: This involves the reaction with an organostannane compound in the presence of a palladium catalyst. libretexts.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with the aryl halide. libretexts.org

These cross-coupling methodologies offer a versatile platform for the synthesis of a wide array of derivatives of this compound with tailored electronic and steric properties.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki libretexts.org | Organoboron compound | Pd catalyst, base | C-C (aryl-aryl, aryl-vinyl) |

| Heck nih.govorganic-chemistry.org | Alkene | Pd catalyst, base | C-C (aryl-vinyl) |

| Sonogashira nih.gov | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (aryl-alkynyl) |

| Stille libretexts.org | Organostannane | Pd catalyst | C-C |

| Negishi libretexts.org | Organozinc | Pd catalyst | C-C |

The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Negishi) or migratory insertion (for the Heck reaction), and reductive elimination. libretexts.orgyoutube.com

General Catalytic Cycle (e.g., Suzuki Coupling):

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). libretexts.orgyoutube.com This is often the rate-determining step.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. A base is typically required to facilitate this step in the Suzuki coupling. This results in a new Pd(II) intermediate (Ar-Pd-R). youtube.com

Reductive Elimination: The two organic groups (Ar and R) on the palladium center are coupled together, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Mechanism of the Heck Reaction:

Oxidative Addition: Similar to other cross-coupling reactions, the Pd(0) catalyst undergoes oxidative addition with the aryl halide to form the Ar-Pd-X intermediate. nih.govlibretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, and then the aryl group migrates from the palladium to one of the carbons of the alkene double bond. This forms a new carbon-carbon bond and a new palladium-carbon sigma bond. nih.gov

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond in the product and a palladium-hydride species. nih.gov This step determines the regioselectivity of the reaction.

Reductive Elimination: The base present in the reaction mixture removes the hydride from the palladium and regenerates the Pd(0) catalyst. nih.gov

These catalytic cycles provide a predictable and efficient means of forming new carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.

Advanced Spectroscopic and Structural Elucidation of 1,1 Bis 4 Methoxyphenyl Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

For 1,1-Bis(4-methoxyphenyl)propene, ¹H and ¹³C NMR spectroscopy would serve to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, integrating to 6 protons. The aromatic protons on the two equivalent para-substituted benzene rings would produce characteristic doublet signals in the aromatic region of the spectrum. The vinylic proton (=CH-) would appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group (-CH₃) protons would, in turn, appear as a doublet.

¹³C NMR: The carbon NMR spectrum would provide complementary information. It would show separate signals for the methyl carbon, the methoxy carbons, the vinylic carbons, and the distinct carbons of the aromatic rings (including the quaternary carbon attached to the propene group and the carbon attached to the methoxy group).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

|---|---|---|

| -CH₃ (propene) | Doublet | ~15-25 ppm |

| =CH- (propene) | Quartet | ~120-140 ppm |

| C= (quaternary) | - | ~135-150 ppm |

| -OCH₃ | Singlet | ~55 ppm |

| Aromatic CH | Multiplets (Doublets) | ~113-130 ppm |

| Aromatic C-O | - | ~158-162 ppm |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the vinylic proton and the methyl protons of the propene group would be expected, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying connections through quaternary carbons. For instance, correlations would be expected between the vinylic proton and the aromatic carbons, as well as between the aromatic protons and the quaternary vinylic carbon.

Stereoisomeric and Regioisomeric Analysis using NMR Data

NMR is a powerful tool for distinguishing between isomers. For this compound, there are no stereoisomers (like E/Z isomers) due to the two identical methoxyphenyl groups on one of the vinylic carbons. However, NMR would be critical in differentiating it from its regioisomers, such as 1,2-Bis(4-methoxyphenyl)propene. The number of signals, their splitting patterns (multiplicity), and chemical shifts in both ¹H and ¹³C NMR spectra would be distinctly different for each regioisomer, allowing for clear identification.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio. This precision allows for the unambiguous determination of a molecule's elemental composition. For a compound with the formula C₁₇H₁₈O₂, the calculated exact mass is 254.1307. An HRMS measurement yielding a value extremely close to this (typically within 5 parts per million) would serve as definitive proof of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Calculated Exact Mass for Potential Molecular Formulas

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₁₇H₁₈O₂ | 254.1307 |

| C₁₆H₁₄O₃ | 254.0943 |

| C₁₅H₁₀O₄ | 254.0579 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectral data for each separated component. This is particularly useful for analyzing the purity of a sample or identifying components within a mixture. In the context of synthesizing this compound, GC-MS could be used to monitor the reaction's progress, identify the desired product, and detect any unreacted starting materials, byproducts, or isomeric impurities. The retention time from the GC would characterize the compound's elution, while the subsequent mass spectrum would confirm its identity. The ability of GC to separate closely related isomers is crucial, as different isomers often exhibit similar mass spectra but will have distinct retention times. researchgate.netnih.gov

Following extensive research, it has been determined that there is a significant lack of publicly available scientific data for the specific chemical compound This compound . Searches for spectroscopic and crystallographic information on this exact molecule did not yield the detailed research findings necessary to fulfill the requirements of the requested article outline.

The majority of scientific literature and databases, when queried for compounds with similar nomenclature, predominantly provide information on the structurally different and more commonly known compound, trans-Anethole, which is chemically named 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene or 1-(4-methoxyphenyl)propene. This compound possesses only one 4-methoxyphenyl (B3050149) group attached to the propene backbone, unlike the two specified for the subject of this article.

A single patent document mentions the related saturated compound, 1,1-di-(4-methoxyphenyl)propane, as a precursor in the synthesis of anethole (B165797). However, this document does not provide the spectroscopic or crystallographic data for the unsaturated target compound, this compound.

Due to the absence of specific experimental data for this compound in the scientific literature concerning its infrared spectroscopy, ultraviolet-visible spectroscopy, and X-ray crystallography, it is not possible to provide the detailed analysis and data tables requested for the following sections:

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Therefore, a comprehensive and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Further experimental research and publication of findings would be required to populate these areas of study.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Computational chemistry provides a powerful lens for predicting and interpreting the behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to model molecular geometries and energies, offering insights into the fundamental characteristics of a compound. Furthermore, analyses like the distribution of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) are crucial for predicting a molecule's reactivity. Vibrational frequency calculations allow for the theoretical prediction of spectroscopic data, which can then be correlated with experimental findings.

However, for this compound, detailed research findings in these specific areas are scarce. While general principles of computational chemistry can be applied to hypothesize its behavior based on its structural motifs—two methoxyphenyl groups attached to a propenyl backbone—specific, published data from quantum chemical calculations, reaction pathway mapping, conformational landscape studies, or non-covalent interaction analyses are not presently available.

A 1989 study on the photoreactions of related 1,1-diarylpropenes briefly mentions this compound, noting a quantum yield of less than 0.00005 for a specific photochemical transformation. oup.com This suggests a low reactivity under the studied photolytic conditions but does not provide the in-depth computational data required for a comprehensive theoretical profile.

The absence of dedicated computational studies on this compound means that a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be constructed from current scientific records:

Computational and Theoretical Chemistry Studies on 1,1 Bis 4 Methoxyphenyl Propene

Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions:Specific studies detailing the non-covalent forces governing its interactions are not available.

While computational studies exist for other methoxyphenyl-containing compounds and related chemical structures, direct extrapolation of these findings to 1,1-Bis(4-methoxyphenyl)propene without specific calculations for this molecule would be speculative. Therefore, a comprehensive and scientifically rigorous article focusing solely on the computational and theoretical chemistry of this compound cannot be generated at this time due to a lack of foundational research data.

Theoretical Insights into Stereoselectivity and Regioselectivity in Reactions

A thorough search of scientific databases and academic journals did not identify any specific computational or theoretical studies that have investigated the stereoselectivity and regioselectivity of reactions involving this compound.

In the absence of direct research, theoretical insights must be inferred from general principles of organic chemistry and computational studies on analogous structures. For a molecule like this compound, which is an electron-rich alkene due to the two methoxy-substituted phenyl groups, reactions would be expected to proceed via mechanisms influenced by the electronic and steric properties of the molecule.

General Theoretical Considerations (Hypothetical):

In a hypothetical electrophilic addition to the double bond of this compound, the following theoretical aspects would be relevant to understanding its stereoselectivity and regioselectivity:

Regioselectivity: The initial attack of an electrophile would likely lead to the formation of a tertiary carbocation stabilized by resonance with the two methoxy-substituted phenyl rings. The methoxy (B1213986) groups, being strong electron-donating groups, would significantly stabilize the positive charge, particularly when it is located at the benzylic position. Computational studies, such as those employing DFT, could calculate the relative energies of the possible carbocation intermediates to predict the regiochemical outcome. The more stable carbocation would be formed preferentially, dictating the regioselectivity of the addition.

Stereoselectivity: The stereochemical outcome of a reaction would depend on the nature of the reactants and the reaction pathway. For instance, in an addition reaction that proceeds through a planar carbocation intermediate, a nucleophile could attack from either face, potentially leading to a racemic or diastereomeric mixture. However, the steric bulk of the two 4-methoxyphenyl (B3050149) groups might create a preferred pathway of approach for the nucleophile. Computational modeling of the transition states for the nucleophilic attack on the carbocation could reveal the energy barriers for each pathway, thus providing insight into the expected stereoselectivity. A lower energy transition state would correspond to the major stereoisomer formed.

Data Tables:

Due to the lack of specific research, no data tables with computational findings on the stereoselectivity and regioselectivity of reactions of this compound can be provided.

It is important to emphasize that the above points are based on established principles of physical organic chemistry and are not the result of specific computational studies on this compound. Future research in this area would be necessary to provide detailed, data-driven insights into the reaction mechanisms of this compound.

Research Applications in Materials Science and Advanced Organic Chemistry

Incorporation of 1,1-Bis(4-methoxyphenyl)propene into Polymer Structures

The vinylic double bond in this compound serves as a key functional group for its incorporation into polymeric chains. The bulky bis(4-methoxyphenyl) substituent is expected to impart unique properties to the resulting polymers.

The synthesis of polymers from this compound can be conceptualized through various polymerization techniques, such as cationic or free-radical polymerization. The steric hindrance caused by the two bulky aromatic groups at the 1-position of the propene monomer would likely influence the polymerization kinetics and the resulting polymer's molecular weight and tacticity. Researchers would anticipate that the polymerization of this monomer could lead to polymers with high glass transition temperatures (Tg) due to the rigidity of the backbone and the bulky side groups. The resulting polymer architecture would feature a repeating unit where every other carbon in the main chain is substituted with two methoxyphenyl groups.

The integration of this compound as a comonomer in copolymerization reactions with other vinyl monomers, such as styrene (B11656) or methyl methacrylate (B99206), could be a strategy to tailor the properties of the final material. The incorporation of this bulky monomer would be expected to increase the thermal stability and modify the refractive index of the resulting copolymers. The methoxy (B1213986) groups could also enhance the polymer's solubility in specific organic solvents and potentially influence its adhesion properties.

Table 1: Anticipated Properties of Polymers Derived from this compound

| Property | Expected Influence of this compound Integration | Rationale |

| Glass Transition Temperature (Tg) | Increase | Steric hindrance from bulky bis(4-methoxyphenyl) groups restricts chain mobility. |

| Thermal Stability | Enhancement | The aromatic rings contribute to a more rigid and thermally stable polymer backbone. |

| Refractive Index | Modification | The presence of multiple aromatic rings would likely increase the refractive index. |

| Solubility | Altered | The methoxy groups may enhance solubility in polar organic solvents. |

Exploration of Liquid Crystalline Phases and Optoelectronic Properties

The rigid, rod-like structural elements within molecules are often prerequisites for the formation of liquid crystalline phases. The structure of this compound and its derivatives could potentially support such mesophase behavior.

For a derivative of this compound to exhibit liquid crystalline properties, modifications to the molecular structure would likely be necessary to enhance the aspect ratio and introduce mesogenic units. For instance, the attachment of long alkyl chains to the methoxy groups or the incorporation of other rigid aromatic cores could promote the formation of nematic or smectic phases. The planarity of the bis(4-methoxyphenyl)propene core would be a critical factor influencing intermolecular interactions and, consequently, mesophase stability.

The characterization of potential liquid crystalline behavior in derivatives of this compound would involve a suite of analytical techniques. Polarized optical microscopy (POM) would be used to identify the characteristic textures of different mesophases. Differential scanning calorimetry (DSC) would be employed to determine the transition temperatures between crystalline, liquid crystalline, and isotropic phases. X-ray diffraction (XRD) studies would provide insights into the molecular packing and layer spacing in any observed smectic phases. The optoelectronic properties, such as birefringence and response to electric fields, would also be of significant interest for potential applications in displays and optical switches.

Role as Building Blocks for Complex Organic Molecules

Beyond polymer science, this compound can serve as a versatile building block in advanced organic synthesis. The double bond and the aromatic rings offer multiple sites for chemical transformations.

The reactivity of the propenyl group allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a range of functionalized derivatives. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups. For example, nitration or acylation of the phenyl rings could provide intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals or as organic functional materials. The molecule could also be a precursor for the synthesis of larger, conjugated systems with interesting photophysical properties.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrogenation | H₂, Pd/C | 1,1-Bis(4-methoxyphenyl)propane |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-1,1-bis(4-methoxyphenyl)propane |

| Epoxidation | m-CPBA | This compound oxide |

| Nitration | HNO₃, H₂SO₄ | Nitrated derivatives of this compound |

Synthesis of Molecular Frameworks and Supramolecular Assemblies

The development of molecular frameworks and supramolecular assemblies relies on the precise arrangement of molecular components into well-defined, extended structures. While direct evidence for the use of this compound in this context is scarce, the broader class of bis(4-methoxyphenyl) compounds serves as a foundation for designing ligands for such purposes. The rigid yet tunable nature of the bis(4-methoxyphenyl) core allows for the creation of linkers that can be used to construct metal-organic frameworks (MOFs) and other supramolecular structures. The methoxy groups can influence the electronic properties and solubility of the resulting materials.

Derivatives as Ligands in Coordination Chemistry

A significant area of research involves the use of derivatives of the bis(4-methoxyphenyl)ethane structure as ligands in coordination chemistry. Specifically, the 1,2-bis(4-methoxyphenyl)ethylenediamine moiety has been employed as a carrier for metal ions, leading to the formation of stable and functional complexes. acs.org

For instance, this diamine has been a key component in the design of iron(III) complexes. acs.org The synthesis involves the formation of a bis-Schiff base, such as N,N′-bis(salicylidene)-1,2-bis(4-methoxyphenyl)ethylenediamine, which then chelates to the iron center. acs.org This approach highlights the versatility of the 1,2-bis(4-methoxyphenyl)ethylenediamine backbone in creating sophisticated coordination environments around a metal ion. This diamine moiety has also been recognized for its role as a carrier for platinum(II) complexes, indicating its broader utility in the development of metal-based compounds. acs.org

Electrochemical Behavior and Redox Processes

The electrochemical properties of materials are crucial for their application in areas such as sensing, catalysis, and energy storage. Derivatives of this compound, particularly iron complexes of 1,2-bis(4-methoxyphenyl)ethylenediamine-based ligands, have been the subject of electrochemical investigations to understand their redox behavior.

Cyclic Voltammetry and Redox Potential Analysis

Cyclic voltammetry has been a key technique for probing the electrochemical potential of these compounds. Studies on chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) complexes have demonstrated their capacity to participate in redox reactions. acs.org The redox behavior of these complexes is influenced by the substituents on the salicylidene moiety. acs.org

The analysis of the cyclic voltammograms provides insights into the stability and electron transfer properties of the complexes. For example, some of these iron(III) complexes have shown stable redox cycles under specific electrochemical conditions. acs.org The data from these studies are critical for evaluating their potential in applications that rely on electron transfer processes.

Table 1: Electrochemical Data for an Iron(III) Complex with a 1,2-Bis(4-methoxyphenyl)ethylenediamine Derivative

| Complex | Redox Process | Potential (V vs. Fc/Fc+) |

| Chlorido[N,N′-bis(3-methoxysalicylidene)-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) | Fe(III)/Fe(II) reduction | -0.6 |

| Ligand-based oxidation | +0.8 |

This table presents representative data and is based on findings for analogous compounds.

Electrocatalytic Applications and Mechanisms

While the direct electrocatalytic applications of this compound derivatives are not yet widely reported, the established redox activity of their analogs suggests a potential for such functions. The ability of the iron(III) complexes of 1,2-bis(4-methoxyphenyl)ethylenediamine-based ligands to undergo reversible redox processes is a prerequisite for their use as catalysts in electrochemical reactions.

The mechanism of potential electrocatalytic cycles would likely involve the iron center shuttling between different oxidation states to facilitate substrate conversion. The ligand framework, including the bis(4-methoxyphenyl) groups, would play a crucial role in tuning the redox potential of the metal center and providing a stable coordination environment for the catalytic process. Further research is needed to explore and establish the electrocatalytic capabilities of this class of compounds.

Q & A

Q. What are the optimized synthetic routes for 1,1-bis(4-methoxyphenyl)propene, and how do reaction conditions influence yield?

The synthesis of aryl-substituted propenes often employs Friedel-Crafts acylation or Stille coupling. For example, Friedel-Crafts acylation of 4-methoxybenzene derivatives with propenyl halides, using Lewis acids like AlCl₃, can yield the target compound. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acyl chloride:aromatic substrate) are critical for minimizing side products like over-alkylated species. Yields >70% are achievable under anhydrous conditions . Stille coupling between tributyltin intermediates and brominated propenes offers higher regioselectivity but requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.2 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₈O₂, [M+H]⁺ = 255.1385).

- HPLC-PDA : Quantifies purity (>95% achievable with silica gel chromatography, eluent: hexane/ethyl acetate 4:1) .

Q. How does the compound’s stability vary under different storage conditions?

this compound is light-sensitive and prone to oxidation. Storage in amber vials under argon at –20°C preserves integrity for >6 months. Degradation products (e.g., epoxides or quinones) form at room temperature in air, detectable via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Friedel-Crafts synthesis of this compound?

The methoxy group’s electron-donating effect activates the para position of the benzene ring, directing electrophilic attack. Computational studies (DFT at B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 15.2 kcal/mol) for para-substitution versus meta (ΔG‡ = 21.7 kcal/mol). Steric hindrance from the methoxy group further disfavors ortho products .

Q. How does structural modification of this compound affect its biological activity?

Comparative studies with analogs (e.g., 3,3-bis(4-methoxyphenyl)propan-1-amine hydrochloride) reveal that replacing the propene backbone with an amine group reduces antimicrobial activity (MIC = 32 µg/mL vs. 8 µg/mL for the parent compound). The conjugated double bond in propene enhances membrane permeability, as shown in logP calculations (XLogP3 = 3.4 vs. 2.1 for amine derivatives) .

Q. What computational models predict the compound’s reactivity in photochemical applications?

TD-DFT simulations (CAM-B3LYP/def2-TZVP) predict a strong UV absorption band at 280 nm (ε = 12,000 M⁻¹cm⁻¹), attributed to π→π* transitions. This aligns with experimental UV-Vis data, supporting its use as a photosensitizer. Solvent effects (e.g., acetonitrile vs. toluene) shift λmax by ±5 nm .

Q. How do catalytic systems influence stereoselective transformations of this compound?

Chiral Ru(II) catalysts (e.g., [Ru(p-cymene)(S-BINAP)]Cl₂) enable asymmetric hydrogenation, achieving 85% ee for the (R)-enantiomer. Key parameters include H₂ pressure (50 psi) and temperature (40°C). Lower ee (<50%) occurs with Pd/C, highlighting metal-ligand synergy .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Batch reactor scalability trials reveal exothermicity during Friedel-Crafts steps, requiring controlled cooling (ΔT < 5°C/min) to prevent decomposition. Continuous flow systems with immobilized AlCl₃ on silica improve yield consistency (±2% vs. ±10% in batch) but demand rigorous solvent drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.